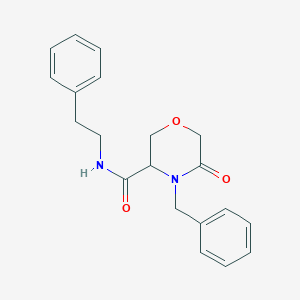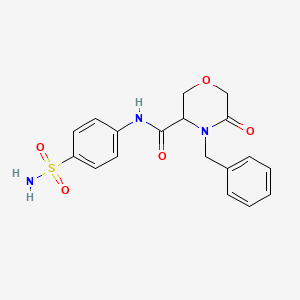![molecular formula C21H25N3O2 B6496150 N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-phenylethanediamide CAS No. 955774-86-4](/img/structure/B6496150.png)
N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-phenylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of tetrahydroquinoline, which is a type of organic compound. Tetrahydroquinolines are often used in the synthesis of various pharmaceuticals and have a wide range of applications .
Molecular Structure Analysis
The molecular structure of this compound would likely include a tetrahydroquinoline core, which consists of a benzene ring fused to a nitrogen-containing pyrrolidine ring .Chemical Reactions Analysis
Tetrahydroquinolines can undergo various chemical reactions, including reductions, oxidations, and various substitutions . The specific reactions would depend on the other functional groups present in the molecule.Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-phenylethanediamide, focusing on six unique applications:
Pharmaceutical Development
N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-phenylethanediamide has shown potential in pharmaceutical development due to its structural similarity to bioactive compounds. Its tetrahydroquinoline core is a common motif in many drugs, making it a candidate for further modification and optimization in drug design . This compound can be explored for its potential as an anti-inflammatory, analgesic, or anticancer agent.
Neuroprotective Agents
Research indicates that derivatives of tetrahydroquinoline exhibit neuroprotective properties. N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-phenylethanediamide could be investigated for its ability to protect neurons from oxidative stress and neurodegenerative conditions such as Alzheimer’s and Parkinson’s diseases . Its efficacy in reducing neuronal damage and promoting cell survival could be a significant area of study.
Antimicrobial Activity
The compound’s structure suggests potential antimicrobial properties. Tetrahydroquinoline derivatives have been studied for their effectiveness against various bacterial and fungal strains . N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-phenylethanediamide could be tested for its ability to inhibit the growth of pathogenic microorganisms, offering a new avenue for developing antimicrobial agents.
Antioxidant Properties
Compounds containing the tetrahydroquinoline scaffold are known for their antioxidant capabilities. N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-phenylethanediamide may help in scavenging free radicals and reducing oxidative stress . This property is particularly valuable in preventing cellular damage and aging, making it a candidate for inclusion in antioxidant therapies and supplements.
Dye and Pigment Industry
The compound’s chemical properties suggest potential applications in the dye and pigment industry. Tetrahydroquinoline derivatives are known for their vibrant colors and stability. N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-phenylethanediamide could be synthesized and tested for use in creating new dyes and pigments for various industrial applications.
RSC Advances MDPI SpringerOpen RSC Advances : MDPI : SpringerOpen : RSC Advances : MDPI
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-2-24-14-6-7-17-15-16(10-11-19(17)24)12-13-22-20(25)21(26)23-18-8-4-3-5-9-18/h3-5,8-11,15H,2,6-7,12-14H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYBFASAGNQOTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-phenylethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6496080.png)
![N-[(oxolan-2-yl)methyl]-N'-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496087.png)
![N'-(4-ethylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496090.png)
![N'-(3,4-dimethoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496097.png)

![N'-(3-chloro-4-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496111.png)
![N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B6496118.png)
![N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B6496121.png)
![N'-cyclohexyl-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496137.png)
![3-chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzamide](/img/structure/B6496142.png)
![N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B6496155.png)
![3-({4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B6496158.png)
![N'-(2,5-dimethylphenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496170.png)